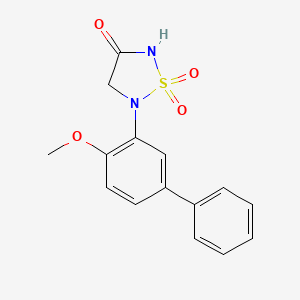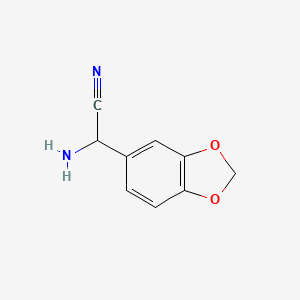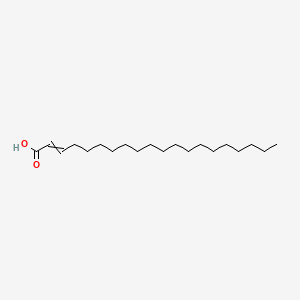
Icos-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Icos-2-enoic acid can be synthesized through various methods, including the partial hydrogenation of polyunsaturated fatty acids. One common approach involves the selective hydrogenation of eicosapentaenoic acid, which contains multiple double bonds, to produce this compound with a single double bond at the second position. This process typically requires a catalyst, such as palladium on carbon, and controlled reaction conditions to achieve the desired selectivity.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of fish oils or other natural sources rich in polyunsaturated fatty acids. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to selectively reduce the number of double bonds in the fatty acid chains. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Icos-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents include alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Esters, amides.
Scientific Research Applications
Icos-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various long-chain fatty acid derivatives and as a model compound for studying fatty acid metabolism.
Biology: this compound is used in studies related to lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Research on this compound includes its potential therapeutic effects in conditions related to lipid metabolism disorders and inflammation.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of icos-2-enoic acid involves its incorporation into cellular membranes and its role in modulating lipid metabolism. The double bond in this compound affects the fluidity and function of cell membranes, influencing various cellular processes. Additionally, this compound can be metabolized to produce signaling molecules that regulate inflammation and other physiological responses .
Comparison with Similar Compounds
Oleic Acid: An 18-carbon monounsaturated fatty acid with a double bond at the ninth position.
Eicosapentaenoic Acid: A 20-carbon polyunsaturated fatty acid with five double bonds.
Arachidonic Acid: A 20-carbon polyunsaturated fatty acid with four double bonds.
Comparison:
Uniqueness: Icos-2-enoic acid is unique due to its specific double bond position at the second carbon, which distinguishes it from other long-chain fatty acids. This structural feature influences its chemical reactivity and biological functions.
Oleic Acid: While both are monounsaturated fatty acids, oleic acid has a shorter carbon chain and a different double bond position, affecting its physical properties and biological roles.
Eicosapentaenoic Acid and Arachidonic Acid: These polyunsaturated fatty acids have multiple double bonds, making them more reactive and involved in different metabolic pathways compared to this compound.
Properties
Molecular Formula |
C20H38O2 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
icos-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22) |
InChI Key |
FIKTURVKRGQNQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


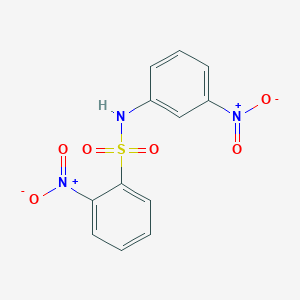
![1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol](/img/structure/B1637108.png)
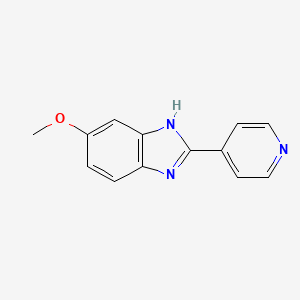
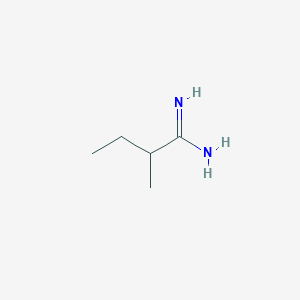
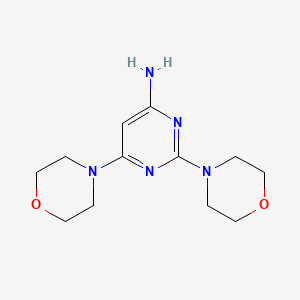


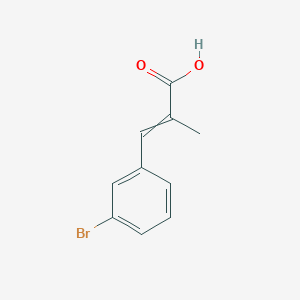
![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)


